Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate
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Overview
Description
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is an organic compound that features a benzofuran core substituted with a methyl ester and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate typically involves the borylation of a benzofuran derivative. One common method is the reaction of 7-bromo-2-methylbenzofuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form the corresponding phenol derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
Aryl or Vinyl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Carboxylic Acids: From hydrolysis reactions.
Scientific Research Applications
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its boronate group, which can facilitate various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The boronate group acts as a nucleophile, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronate ester used in Suzuki-Miyaura coupling reactions.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronate ester with a different aromatic core.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronate ester with a pyrazole core.
Uniqueness
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity and selectivity.
Properties
Molecular Formula |
C16H19BO5 |
---|---|
Molecular Weight |
302.1 g/mol |
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-8-6-7-10-9-12(14(18)19-5)20-13(10)11/h6-9H,1-5H3 |
InChI Key |
VHHXFMZMCUUUMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(O3)C(=O)OC |
Origin of Product |
United States |
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